molecular formula C20H22FN5O B2537711 N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 1115390-39-0

N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide

Katalognummer: B2537711
CAS-Nummer: 1115390-39-0
Molekulargewicht: 367.428
InChI-Schlüssel: PGVFOGSHTPTZDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic compound featuring a benzimidazole core linked to a tetrahydro-pyrazinecarboxamide scaffold and a 4-fluorobenzyl substituent.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-24-18-5-3-2-4-17(18)23-19(24)25-10-12-26(13-11-25)20(27)22-14-15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVFOGSHTPTZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of the compound's biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H19FN4O
  • Molecular Weight : 314.36 g/mol

The presence of the 4-fluorobenzyl group and the benzimidazole moiety contributes to its biological properties, particularly in enzyme inhibition and receptor binding.

Research indicates that N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is crucial for melanin production. In studies evaluating derivatives of 4-fluorobenzylpiperazine, compounds with similar structures demonstrated significant inhibition of tyrosinase activity, suggesting that N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide may have similar effects .

Antimelanogenic Effects

In vitro studies have demonstrated that compounds structurally related to N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide can significantly reduce melanin synthesis in B16F10 melanoma cells. These findings support the potential use of this compound in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .

Cytotoxicity and Safety Profile

The safety profile of the compound has been assessed through cytotoxicity assays. Results indicate that while some derivatives exhibit low cytotoxicity at effective concentrations, further studies are necessary to fully elucidate the safety profile of N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide .

Pharmacological Applications

Given its biological activity, the compound may have several pharmacological applications:

  • Dermatological Uses : Due to its antimelanogenic properties, it could be explored as a treatment for conditions associated with excessive pigmentation.
  • Potential Anticancer Activity : The inhibition of tyrosinase may also suggest a broader role in cancer therapy, particularly in melanoma treatment.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

Compound NameIC50 (μM)Biological Activity
Compound 2612.5Tyrosinase Inhibitor
Compound 940.43Least Effective Inhibitor
Compound 318.7Competitive Inhibitor

These findings highlight the varying degrees of enzyme inhibition among structurally similar compounds, indicating that minor modifications can significantly impact biological activity .

Vergleich Mit ähnlichen Verbindungen

Core Fragment: 4-Fluorobenzyl-Piperazine Derivatives

The 1-(4-fluorobenzyl)piperazine fragment is a key pharmacophore in tyrosine kinase inhibitors, as demonstrated in derivatives such as [4-(4-Fluorobenzyl)piperazin-1-yl]methanone (compounds 7–19 in ). These derivatives utilize the fluorobenzyl group to enhance target binding and metabolic stability.

Benzimidazole-Containing Analogues

Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () incorporate benzimidazole and fluorobenzyl groups but differ in substituents (e.g., methoxyphenethyl-piperidine vs. tetrahydro-pyrazinecarboxamide). Such structural variations impact:

  • Lipophilicity : The pyrazinecarboxamide may increase polarity compared to methoxyphenethyl-piperidine.
  • Binding Affinity : The rigid benzimidazole core likely enhances interactions with aromatic residues in enzyme active sites, similar to kinase inhibitors like imatinib .

Carboxamide Derivatives

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () share the carboxamide functional group but lack the benzimidazole and fluorobenzyl motifs. Key differences include:

  • Melting Points : These derivatives exhibit melting points of 178.5–196°C, which are typical for carboxamides. The target compound’s melting point is unreported but likely falls in a similar range due to structural parallels.
  • Synthetic Routes : The target compound’s synthesis may require coupling benzimidazole with preformed tetrahydro-pyrazinecarboxamide, differing from the hydrazine-carboxamide synthesis in .

Pharmacological and Physicochemical Properties

Therapeutic Potential

The fluorobenzyl-piperazine fragment in is associated with kinase inhibition, suggesting the target compound may share this activity. However, the benzimidazole moiety could confer unique selectivity, as seen in N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide derivatives (), which target enzymes like phosphodiesterases .

Fluorine Effects

The 4-fluorobenzyl group enhances metabolic stability and bioavailability, a trend observed in fluorinated analogues such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). This compound’s molecular weight (589.1 g/mol) and melting point (175–178°C) provide benchmarks for the target compound’s properties .

Data Tables

Table 1. Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Benzimidazole + Pyrazinecarboxamide 4-Fluorobenzyl, 1-methyl Not reported Not reported
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives () Piperazine Variable benzoyl groups Not reported 300–400 (estimated)
N-Hexadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide () Hydrazine-carboxamide Hexadecyl, trifluoromethylbenzoyl 178.5–196 ~500
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolopyrimidine + Chromenone Dual fluorine, benzenesulfonamide 175–178 589.1

Table 2. Functional Group Impact

Functional Group Role in Target Compound Example in Analogues Biological Implication
4-Fluorobenzyl Enhances binding and stability Improved kinase inhibition
Benzimidazole Rigid aromatic core Potential intercalation or π-π stacking
Tetrahydro-pyrazinecarboxamide Polar scaffold Modulates solubility and bioavailability

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-fluorobenzyl)-4-(1-methyl-1H-benzimidazol-2-yl)tetrahydro-pyrazinecarboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Fragment coupling : Reacting 1-(4-fluorobenzyl)piperazine derivatives with benzimidazole-containing intermediates. For example, benzoyl chlorides or activated esters are coupled with piperazine fragments in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
  • Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) is recommended to isolate the final product .
  • Key considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates and monitor reaction progress via TLC or HPLC.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze 1H^1H and 13C^13C NMR spectra to confirm substituent positions and hydrogen environments. For example, the fluorobenzyl group shows distinct aromatic splitting patterns, while the benzimidazole moiety exhibits characteristic downfield shifts .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable): Resolve the 3D structure to validate stereochemistry and packing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

  • Methodological Answer :
  • Kinase inhibition assays : Use recombinant kinases (e.g., tyrosine kinases) in in vitro assays with ATP-conjugated substrates. Measure IC₅₀ values via fluorescence-based or radiometric methods. The 4-fluorobenzyl and benzimidazole moieties may enhance binding to kinase active sites .
  • Cell-based assays : Test cytotoxicity and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo assays. Compare results with positive controls (e.g., staurosporine) .
  • Data normalization : Include DMSO vehicle controls to account for solvent effects.

Q. What approaches resolve contradictions in reported biological efficacy across studies?

  • Methodological Answer :
  • Assay validation : Ensure consistency in assay conditions (e.g., ATP concentration, incubation time). For instance, variations in ATP levels (1–10 µM) can alter IC₅₀ values significantly .
  • Compound stability : Test for degradation in buffer solutions (e.g., PBS, DMEM) via HPLC over 24–48 hours. Instability in aqueous media may explain discrepancies between in vitro and in vivo results .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with poor purity (<95%) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Modify substituents : Replace the 4-fluorobenzyl group with bulkier aryl groups (e.g., 2,4-difluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Introduce metabolic blockers : Add methyl or trifluoromethyl groups to reduce CYP450-mediated oxidation .
  • Evaluate logP and solubility : Use shake-flask or HPLC methods to measure partition coefficients and aqueous solubility. Adjust polar groups (e.g., pyrazine carboxamide) to balance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.